Cas no 2168743-30-2 (2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amine)

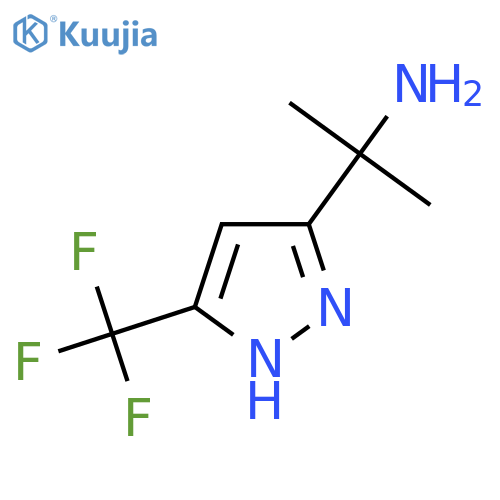

2168743-30-2 structure

商品名:2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amine

2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amine 化学的及び物理的性質

名前と識別子

-

- 2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amine

- 2168743-30-2

- EN300-1937142

- 2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-amine

-

- インチ: 1S/C7H10F3N3/c1-6(2,11)4-3-5(13-12-4)7(8,9)10/h3H,11H2,1-2H3,(H,12,13)

- InChIKey: IMFQZPWWQNZFNT-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC(C(C)(C)N)=NN1)(F)F

計算された属性

- せいみつぶんしりょう: 193.08268182g/mol

- どういたいしつりょう: 193.08268182g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1937142-0.1g |

2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-amine |

2168743-30-2 | 0.1g |

$1484.0 | 2023-09-17 | ||

| Enamine | EN300-1937142-10g |

2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-amine |

2168743-30-2 | 10g |

$7250.0 | 2023-09-17 | ||

| Enamine | EN300-1937142-0.25g |

2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-amine |

2168743-30-2 | 0.25g |

$1551.0 | 2023-09-17 | ||

| Enamine | EN300-1937142-0.5g |

2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-amine |

2168743-30-2 | 0.5g |

$1619.0 | 2023-09-17 | ||

| Enamine | EN300-1937142-1.0g |

2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-amine |

2168743-30-2 | 1g |

$1686.0 | 2023-06-01 | ||

| Enamine | EN300-1937142-2.5g |

2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-amine |

2168743-30-2 | 2.5g |

$3304.0 | 2023-09-17 | ||

| Enamine | EN300-1937142-5.0g |

2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-amine |

2168743-30-2 | 5g |

$4890.0 | 2023-06-01 | ||

| Enamine | EN300-1937142-10.0g |

2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-amine |

2168743-30-2 | 10g |

$7250.0 | 2023-06-01 | ||

| Enamine | EN300-1937142-0.05g |

2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-amine |

2168743-30-2 | 0.05g |

$1417.0 | 2023-09-17 | ||

| Enamine | EN300-1937142-1g |

2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-amine |

2168743-30-2 | 1g |

$1686.0 | 2023-09-17 |

2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amine 関連文献

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

2168743-30-2 (2-3-(trifluoromethyl)-1H-pyrazol-5-ylpropan-2-amine) 関連製品

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬